molecular formula C21H26N6O B11146675 N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide

N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11146675
M. Wt: 378.5 g/mol
InChI Key: OIQPIKDUXJRLEM-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features a benzimidazole moiety, a pyrimidine ring, and a piperidine carboxamide group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C21H26N6O/c1-15-12-16(2)25-21(24-15)26-10-5-6-17(13-26)20(28)22-9-11-27-14-23-18-7-3-4-8-19(18)27/h3-4,7-8,12,14,17H,5-6,9-11,13H2,1-2H3,(H,22,28)

InChI Key

OIQPIKDUXJRLEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCN3C=NC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets:

Biological Activity

The compound N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Receptor Interaction :
    • Benzimidazole derivatives often interact with various receptors, including serotonin (5-HT) and dopamine receptors. The specific interactions of this compound with these receptors can influence its pharmacological profile.
  • Enzyme Inhibition :
    • These compounds may exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. This suggests potential anti-inflammatory properties.
  • Cellular Pathways :
    • The compound may modulate various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer potential.

Pharmacological Properties

Benzimidazole derivatives are known to possess a wide range of biological activities, including:

  • Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Inhibitory effects on cancer cell lines.
  • Anti-inflammatory Effects : Reduction of inflammation markers in vitro and in vivo.

Case Studies

  • Antimicrobial Studies :
    • A study demonstrated that derivatives bearing the benzimidazole nucleus exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing better efficacy than standard antibiotics like ciprofloxacin .
  • Anticancer Activity :
    • Research indicated that certain benzimidazole derivatives induced apoptosis in various cancer cell lines through the activation of caspase pathways. The specific compound under review showed promising results in inhibiting tumor growth in xenograft models .
  • Anti-inflammatory Effects :
    • A recent study highlighted the compound's ability to reduce pro-inflammatory cytokines in animal models of inflammation, suggesting its potential use in treating inflammatory diseases .

Data Tables

Biological ActivityTest Organism/Cell LineResult
AntibacterialS. aureusMIC = 8 µg/mL
AntibacterialE. coliMIC = 16 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 10 µM
Anti-inflammatoryMouse modelDecrease in IL-6 levels by 50%

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